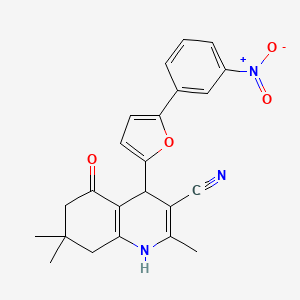![molecular formula C10H11FN4 B11937386 (S)-1-[6-(4-Fluoro-1-pyrazolyl)-3-pyridyl]ethanamine](/img/structure/B11937386.png)
(S)-1-[6-(4-Fluoro-1-pyrazolyl)-3-pyridyl]ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-[6-(4-Fluoro-1-pyrazolyl)-3-pyridyl]ethanamine is a chiral compound featuring a pyridine ring substituted with a pyrazole ring and a fluoro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-[6-(4-Fluoro-1-pyrazolyl)-3-pyridyl]ethanamine typically involves:
Formation of the Pyrazole Ring: Starting with a suitable precursor, the pyrazole ring is synthesized through cyclization reactions.
Substitution Reactions: Introduction of the fluoro group onto the pyrazole ring using fluorinating agents.
Formation of the Pyridine Ring: The pyridine ring is constructed through various organic reactions, such as condensation or cyclization.
Chiral Resolution: The final step involves resolving the racemic mixture to obtain the (S)-enantiomer.
Industrial Production Methods
Industrial production may involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and catalytic processes may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amine group.
Reduction: Reduction reactions can occur at the pyridine or pyrazole rings.
Substitution: The fluoro group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
Oxidation Products: Corresponding nitroso or nitro derivatives.
Reduction Products: Reduced forms of the pyridine or pyrazole rings.
Substitution Products: Compounds with different substituents replacing the fluoro group.
Scientific Research Applications
Medicinal Chemistry: As a lead compound for developing drugs targeting neurological disorders.
Biological Research: Studying its interaction with specific enzymes or receptors.
Industrial Chemistry: As an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The compound’s mechanism of action involves:
Molecular Targets: Binding to specific receptors or enzymes in the body.
Pathways Involved: Modulating signaling pathways related to its target, potentially affecting neurotransmission or other biological processes.
Comparison with Similar Compounds
Similar Compounds
®-1-[6-(4-Fluoro-1-pyrazolyl)-3-pyridyl]ethanamine: The enantiomer of the compound.
1-[6-(4-Chloro-1-pyrazolyl)-3-pyridyl]ethanamine: A similar compound with a chloro group instead of a fluoro group.
Uniqueness
(S)-1-[6-(4-Fluoro-1-pyrazolyl)-3-pyridyl]ethanamine’s unique combination of a chiral center, fluoro group, and pyrazole-pyridine structure makes it a valuable compound for specific applications in medicinal chemistry and biological research.
Properties
IUPAC Name |
1-[6-(4-fluoropyrazol-1-yl)pyridin-3-yl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN4/c1-7(12)8-2-3-10(13-4-8)15-6-9(11)5-14-15/h2-7H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOWGRXGCGYJWNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=C(C=C1)N2C=C(C=N2)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
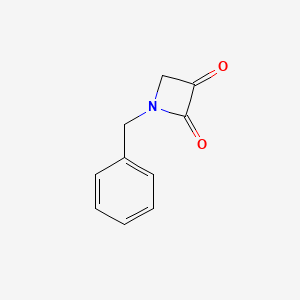
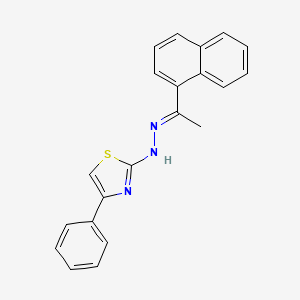
![5-[(2,4-Dichlorophenoxy)methyl]-2H-tetraazole](/img/structure/B11937324.png)

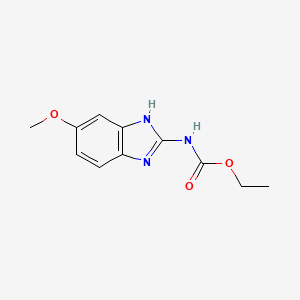
![Diisopropyl 7-(4-nitrobenzoyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate](/img/structure/B11937360.png)
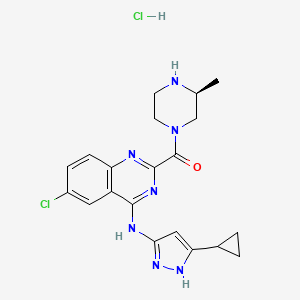
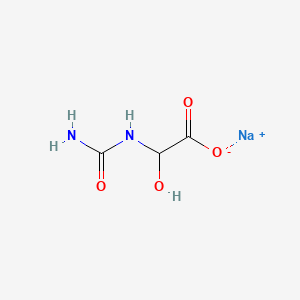

![4-[5-[(4S)-4-ethyl-2,5-dioxoimidazolidin-1-yl]pyridin-2-yl]oxy-2-propan-2-ylbenzonitrile](/img/structure/B11937383.png)
![(3S,9bR)-3-(1H-indol-3-ylmethyl)-9b-methyl-2,3-dihydro-[1,3]oxazolo[2,3-a]isoindol-5-one](/img/structure/B11937389.png)
